molecular formula C19H25BrN8O13P2 B010261 [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 104576-80-9

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

Cat. No.: B010261
CAS No.: 104576-80-9
M. Wt: 715.3 g/mol
InChI Key: CVMVPEWQQYHVAR-LSUSWQKBSA-N
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Description

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate. The reaction conditions often require the use of specific catalysts and solvents to facilitate the polymerization process. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired molecular weight and properties of the final polymer.

Industrial Production Methods

In an industrial setting, the production of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) may involve large-scale polymerization reactors. These reactors are designed to maintain precise control over reaction conditions to ensure consistent quality and yield of the polymer. The process may also include purification steps to remove any unreacted monomers or by-products.

Chemical Reactions Analysis

Types of Reactions

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the polymer, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups, resulting in modified polymers with enhanced properties.

Scientific Research Applications

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) has a wide range of applications in scientific research:

    Chemistry: The polymer’s unique structure makes it a valuable material for studying polymerization mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the polymer can be used as a model system for studying nucleic acid interactions and as a tool for gene delivery.

    Medicine: The polymer’s potential for drug delivery and its ability to interact with biological molecules make it a promising candidate for therapeutic applications.

    Industry: In industrial applications, the polymer can be used in the development of advanced materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) exerts its effects involves its interaction with various molecular targets. The polymer can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can be compared with other similar compounds, such as:

    Poly(adenylate-uridylate): This polymer lacks the amino and bromo substituents, resulting in different properties and reactivity.

    Poly(2-aminodeoxyadenylate-uridylate): This polymer contains the amino group but lacks the bromo substituent, leading to variations in its interactions and applications.

    Poly(adenylate-5-bromodeoxyuridylate):

The uniqueness of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) lies in its combination of amino and bromo substituents, which confer distinct properties and reactivity compared to other similar polymers.

Properties

CAS No.

104576-80-9

Molecular Formula

C19H25BrN8O13P2

Molecular Weight

715.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1

InChI Key

CVMVPEWQQYHVAR-LSUSWQKBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O

104576-80-9

Synonyms

PADA-5-BDU
poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate)

Origin of Product

United States

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